molecular formula C21H25NO4S B11080112 Ethyl 6-ethyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-ethyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11080112
M. Wt: 387.5 g/mol
InChI Key: KHPWRZPMPFIEDX-UHFFFAOYSA-N
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Description

ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the class of tetrahydrobenzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, an ethyl group, and a methoxybenzamido moiety

Preparation Methods

The synthesis of ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common synthetic route begins with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. These intermediates are obtained via a reaction between cyclohexanones and ethyl cyanoacetate . The next step involves N-acylation with benzoyl chloride to form the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

ETHYL 6-ETHYL-2-(4-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other tetrahydrobenzothiophene derivatives. Similar compounds include:

  • **Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 6-ethyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-4-13-6-11-16-17(12-13)27-20(18(16)21(24)26-5-2)22-19(23)14-7-9-15(25-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,23)

InChI Key

KHPWRZPMPFIEDX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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